molecular formula C12H7F2IO B8342720 1,2-Difluoro-3-(4-iodophenoxy)benzene

1,2-Difluoro-3-(4-iodophenoxy)benzene

Cat. No. B8342720
M. Wt: 332.08 g/mol
InChI Key: QITATVHPDRTRBJ-UHFFFAOYSA-N
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Patent
US08759358B1

Procedure details

Into a 250-mL 4-necked round-bottom flask, was placed 4-(2,3-difluorophenoxy)-aniline (8.84 g, 39.96 mmol, 1.00 equiv), hydrogen chloride (10.14 g, 100.01 mmol, 2.50 equiv), and water (20 mL). A solution of NaNO2 (3.04 g, 44.06 mmol, 1.10 equiv) in water (10 mL) was added dropwise with stirring in portions at 0° C. The mixture was stirred at 0° C. for half an hour. To this was added urea (1 g, 16.65 mmol). The mixture was stirred at 0° C. for 20 min and poured into the solution of NaI (18 g, 120.00 mmol, 3.00 equiv) in water (20 mL) at room temperature. The resulting solution was stirred at room temperature for 1 h and then extracted with ethyl acetate. The organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 10.5 g (79%) of 1,2-difluoro-3-(4-iodophenoxy)benzene as brown oil.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.Cl.N([O-])=O.[Na+].NC(N)=O.[Na+].[I-:27]>O>[F:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:3]([O:4][C:5]2[CH:11]=[CH:10][C:8]([I:27])=[CH:7][CH:6]=2)[C:2]=1[F:1] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.84 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(N)C=C2)C=CC=C1F
Step Two
Name
Quantity
10.14 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.04 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
18 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring in portions at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 4-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for half an hour
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC1=CC=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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